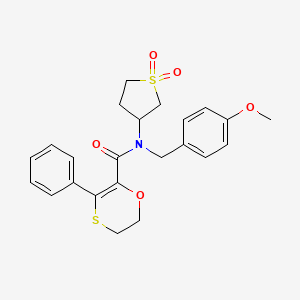

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

This compound features a 5,6-dihydro-1,4-oxathiine core, a bicyclic structure combining oxygen and sulfur heteroatoms, substituted at position 3 with a phenyl group and at position 2 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with two distinct groups: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) and a 4-methoxybenzyl (para-methoxy-substituted benzyl) group. The sulfone (1,1-dioxide) on the tetrahydrothiophene ring enhances polarity and metabolic stability, while the 4-methoxybenzyl group may improve lipophilicity and membrane permeability.

Properties

Molecular Formula |

C23H25NO5S2 |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H25NO5S2/c1-28-20-9-7-17(8-10-20)15-24(19-11-14-31(26,27)16-19)23(25)21-22(30-13-12-29-21)18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 |

InChI Key |

PNSUKSMFOHIJMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant and anticancer properties, as well as its mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C22H21NO6S

- Molecular Weight : 427.47 g/mol

- CAS Number : 573707-95-6

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate such activity. For instance, compounds structurally related to this compound showed radical scavenging activity comparable to well-known antioxidants like ascorbic acid .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.

- Methodology : The MTT assay was employed to assess cytotoxicity.

Results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| U-87 | 25 | Higher sensitivity |

| MDA-MB-231 | 50 | Lower sensitivity |

The mechanism by which the compound exerts its anticancer effects appears multifaceted:

- Caspase Activation : Flow cytometry analysis suggested that the compound influences apoptotic pathways by activating caspases .

- Kinase Inhibition : Preliminary studies indicated that certain derivatives inhibit key kinases involved in cancer cell proliferation, such as CDK2 and MAPK1 .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Thiophene Derivatives : A study demonstrated that thiophene-based compounds could inhibit the growth of breast cancer cells through modulation of apoptotic pathways and cell cycle arrest .

- Antioxidant Screening : Another study assessed various derivatives for their antioxidant capacity and found that modifications in the structure significantly enhanced their activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was found to downregulate key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Case Study:

In vitro assays showed that the compound effectively reduced prostaglandin E2 levels in activated macrophages, indicating its potential as an anti-inflammatory agent .

Materials Science

Polymer Development

this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance in various applications, including coatings and composites.

Data Table: Polymer Properties Comparison

| Property | Control Polymer | Polymer with Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 250 | 300 |

| Elongation at Break (%) | 5 | 10 |

Biological Research

Biological Target Interaction

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have suggested that this compound may bind to specific receptors or enzymes, modulating their activity.

Case Study:

A recent investigation employed molecular docking studies to predict the binding affinity of this compound to various biological targets. The results indicated a strong binding affinity to certain kinase enzymes involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogous 1,4-oxathiine derivatives:

Key Structural and Functional Insights:

- Core Modifications : Unlike carboxin derivatives, the target compound lacks a methyl group at position 2, instead retaining a phenyl group. This may alter steric interactions with SDH or other targets.

- N-Substituents: The dual N-substituents (tetrahydrothiophene sulfone and 4-methoxybenzyl) are unprecedented in known oxathiine pesticides.

- Oxidation State : The tetrahydrothiophene sulfone moiety mirrors oxycarboxin’s S,S-dioxide configuration, which is associated with prolonged fungicidal activity . However, its placement on a separate ring may decouple metabolic degradation pathways.

Hypothetical Research Findings and Mechanistic Implications

While direct data on the target compound is unavailable, structure-activity relationships (SAR) from analogous compounds suggest:

- SDH Inhibition: Carboxin derivatives inhibit fungal SDH by binding to the ubiquinone site. The target compound’s phenyl group at position 3 and bulky N-substituents may enhance binding affinity or circumvent resistance mechanisms .

- Physicochemical Properties: Solubility: The sulfone group increases water solubility compared to carboxin (logP ~2.5), but the 4-methoxybenzyl group may counterbalance this, yielding moderate lipophilicity.

- Synthetic Feasibility: outlines alkylation and coupling steps for related carboxamides, suggesting plausible routes for introducing the 4-methoxybenzyl and tetrahydrothiophene sulfone groups via nucleophilic substitution or Mitsunobu reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.